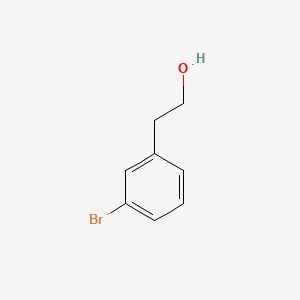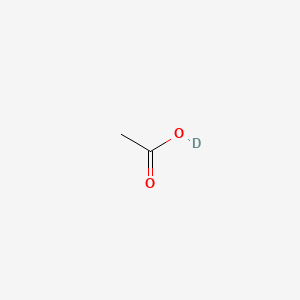
3-Bromophenethyl alcohol
Übersicht
Beschreibung
3-Bromophenethyl alcohol is a phenethyl alcohol derivative with the chemical formula C8H9BrO and a molecular weight of 201.06 g/mol . It is a clear, colorless liquid with a boiling point of 107-110°C at 1 mmHg . This compound is primarily used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Bromophenethyl alcohol can be synthesized through several methods. One common method involves the reaction of m-bromophenylacetic acid with ethanol in the presence of concentrated sulfuric acid as a catalyst . The reaction mixture is heated to the boiling point of ethanol (78°C) and refluxed for about 5 hours. The resulting product is then subjected to a reduction reaction using potassium borohydride and anhydrous lithium chloride in tetrahydrofuran (THF) as the solvent . The mixture is cooled with ice water and the product is extracted using toluene, followed by recrystallization from petroleum ether to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromophenethyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-bromophenylacetaldehyde or 3-bromophenylacetic acid using oxidizing agents like or .
Reduction: The compound can be reduced to 3-bromophenethylamine using reducing agents such as .
Substitution: It can undergo nucleophilic substitution reactions to form derivatives like 3-bromophenethyl mesylate when treated with methanesulfonyl chloride .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanesulfonyl chloride in the presence of a base like triethylamine.
Major Products:
Oxidation: 3-Bromophenylacetaldehyde, 3-Bromophenylacetic acid.
Reduction: 3-Bromophenethylamine.
Substitution: 3-Bromophenethyl mesylate.
Wissenschaftliche Forschungsanwendungen
3-Bromophenethyl alcohol has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 3-Bromophenethyl alcohol involves its interaction with specific molecular targets and pathways. As an alcohol derivative, it can participate in hydrogen bonding and other intermolecular interactions. The bromine atom in its structure can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The exact molecular targets and pathways depend on the specific application and the chemical environment in which it is used.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromophenethyl alcohol
- 4-Bromophenethyl alcohol
- 3-Chlorophenethyl alcohol
Comparison: 3-Bromophenethyl alcohol is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to 2-Bromophenethyl alcohol and 4-Bromophenethyl alcohol, the 3-position bromine allows for different steric and electronic effects, making it suitable for specific synthetic applications. Additionally, the presence of the bromine atom enhances its reactivity in nucleophilic substitution reactions compared to its chlorinated counterpart, 3-Chlorophenethyl alcohol .
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTFLKHCSZSFOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370116 | |
| Record name | 3-Bromophenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28229-69-8 | |
| Record name | 3-Bromophenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-bromophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Morpholinobenzo[D]thiazol-6-amine](/img/structure/B1272993.png)






![(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1273005.png)

